1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione
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Overview
Description
Indoloisoquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused ring structure that includes an indole and an isoquinoline ring .
Synthesis Analysis
The synthesis of similar compounds, such as indolo[2,1-a]isoquinoline derivatives, has been achieved through various methods, including radical cyclization processes . These methods often involve the use of catalysts and specific reagents .Molecular Structure Analysis
The molecular structure of indoloisoquinoline derivatives is characterized by a tetracyclic core, which includes an indole and an isoquinoline ring . The exact structure can vary depending on the specific substituents attached to this core .Chemical Reactions Analysis
Indoloisoquinoline derivatives can undergo various chemical reactions, depending on their specific structure and the conditions used . For example, they have been found to exhibit α-glucosidase inhibitory effects .Physical and Chemical Properties Analysis
The physical and chemical properties of indoloisoquinoline derivatives can vary widely depending on their specific structure. Factors that can influence these properties include the presence and nature of substituents on the core structure, as well as the overall shape and size of the molecule .Scientific Research Applications
Synthesis and Biological Activities
Novel Compound Synthesis : Research has focused on synthesizing new compounds linked to indoloisoquinoline, demonstrating antimicrobial and antioxidant activities. For example, the creation of [10-substituted 6H, 7H-indolo[2,3-c]isoquinolin-5-one-6-yl]carbohydrazides and their derivatives showed significant inhibition against various fungi and bacteria, along with good radical scavenging activity (Saundane, Verma, & Vijaykumar, 2013).
Antioxidant and Anticancer Properties : Compounds synthesized from indoloisoquinoline, when linked with berberine, exhibited notable antioxidant and anticancer properties. This demonstrates the potential for creating novel therapeutics based on the indoloisoquinoline scaffold (Mistry, Keum, & Kim, 2016).
Fluorescence Properties : Certain indoloisoquinoline derivatives exhibit solid-state fluorescence, highlighting their potential for use in material science applications, such as organic light-emitting diodes (OLEDs) or sensors (Morimoto, Hirano, Satoh, & Miura, 2010).
Synthetic Methodologies : Innovative synthetic methods have been developed to create indoloisoquinoline derivatives, including transformations involving C-H and N-H bond cleavages using air as the oxidant. This opens new avenues for the efficient production of polycyclic compounds with potential biological and material applications (Morimoto et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione, also known as DPIE, is the Interleukin-1 receptor (IL-1R) . IL-1R plays a crucial role in the immune response and inflammation, as it is the receptor for the pro-inflammatory cytokine IL-1β .
Mode of Action
DPIE interacts with IL-1R, modulating the binding of the cytokine IL-1β to the receptor . This interaction enhances the production of pro-inflammatory cytokines such as IL-6, IL-8, and COX-2 in IL-1β-stimulated cells . The enhancing activity of DPIE increases in a dose-dependent manner .
Biochemical Pathways
The interaction between DPIE and IL-1R influences the IL-1β signaling pathway, which is involved in the production of pro-inflammatory cytokines . The modulation of this pathway by DPIE leads to an increase in the production of IL-6, IL-8, and COX-2, key players in the inflammatory response .
Pharmacokinetics
Its ability to modulate cytokine production in a dose-dependent manner suggests that it is bioavailable and can reach its target in the body .
Result of Action
The result of DPIE’s action is an enhanced inflammatory response. By increasing the production of pro-inflammatory cytokines, DPIE can amplify the body’s immune response to infections or other stimuli .
Action Environment
The efficacy and stability of DPIE can be influenced by various environmental factors. For instance, the pH of the reaction solution can affect the yield of DPIE . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,12-diphenyl-6,12-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7,13-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O3/c28-23-19-12-11-17-21-18(25(30)27(24(17)29)16-9-5-2-6-10-16)13-14-20(22(19)21)26(23)15-7-3-1-4-8-15/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGWGJUEGMIZJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=C4C5=C(C=CC(=C35)C2=O)C(=O)N(C4=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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